3-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one
説明
特性
IUPAC Name |
3-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O3/c23-16-5-3-6-17(13-16)29-20(24-25-26-29)14-27-8-10-28(11-9-27)21(30)18-12-15-4-1-2-7-19(15)32-22(18)31/h1-7,12-13H,8-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCZWMNSNKWBDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one generally involves multiple steps starting with commercially available materials.
A typical synthetic pathway might begin with the formation of the chromenone core through a condensation reaction.
The piperazine derivative and the tetrazole ring are usually introduced through subsequent substitution and cyclization reactions.
Conditions such as temperature, pressure, and the use of catalysts or solvents are carefully controlled to optimize yield and purity.
Industrial Production Methods:
Industrial synthesis of this compound might employ similar steps but optimized for scale-up.
Automation and continuous flow processes can be utilized to enhance efficiency and reproducibility.
Purification methods such as crystallization or chromatography are often used to achieve the desired compound quality.
化学反応の分析
Types of Reactions:
Oxidation: The chromenone core can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group in intermediate compounds could be reduced to amines using reducing agents like palladium on carbon.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution, especially under basic conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Solvents: Dimethyl sulfoxide, tetrahydrofuran, acetonitrile.
Catalysts: Transition metal catalysts, acid catalysts.
Major Products Formed:
The major products depend on the specific reactions but typically include various functionalized derivatives of the chromenone, piperazine, and tetrazole units.
科学的研究の応用
Anticancer Activity
Research indicates that derivatives of the chromenone scaffold, particularly those incorporating tetrazole and piperazine groups, exhibit significant anticancer properties. A study highlighted the synthesis of various chromenone derivatives, which were tested against several cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated an IC50 value of approximately 5.71 μM against MCF-7 cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like 5-fluorouracil .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one | MCF-7 | 5.71 |
| Standard Drug | MCF-7 | 6.14 |
Anticonvulsant Properties
The anticonvulsant potential of compounds containing the tetrazole moiety has been extensively studied. In a picrotoxin-induced convulsion model, compounds similar to the target molecule showed significant effectiveness in reducing seizure activity. The presence of the piperazine ring was noted to enhance the anticonvulsant properties by modulating neurotransmitter systems .
Antimicrobial Activity
Compounds with similar structures have been evaluated for their antimicrobial efficacy. The incorporation of fluorophenyl and tetrazole groups is believed to enhance interaction with microbial targets, leading to increased antibacterial and antifungal activities. Studies have shown that derivatives exhibit broad-spectrum antimicrobial effects against various pathogens, including resistant strains .
Case Study 1: Anticancer Activity Assessment
In a systematic evaluation of chromenone derivatives, researchers synthesized multiple analogs featuring the tetrazole-piperazine motif. These compounds were assessed for their cytotoxic effects on different cancer cell lines. The study concluded that modifications at the piperazine position significantly influenced anticancer activity, with specific substitutions leading to enhanced potency.
Case Study 2: Evaluation of Anticonvulsant Effects
A series of experiments were conducted using animal models to assess the anticonvulsant effects of synthesized compounds similar to 3-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one. Results indicated that certain derivatives provided substantial protection against seizures, suggesting their potential as therapeutic agents in epilepsy management.
作用機序
Mechanism of Effects:
The compound's biological activity could be linked to its ability to interact with specific molecular targets such as enzymes or receptors.
It may inhibit or activate these targets, thereby modulating various biochemical pathways.
Molecular Targets and Pathways:
Possible targets include enzymes involved in inflammation, cell proliferation, or microbial metabolism.
The pathways affected may include those regulating cell signaling, apoptosis, or immune responses.
類似化合物との比較
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound | Melting Point (°C) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | Not reported | ~515.5 | Coumarin, Piperazine, Tetrazole |
| 2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-... | 252–255 | 531.3 | Chromen-4-one, Pyrazolo-pyrimidine |
| 1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine | Not reported | 395.4 | Tetrazole, 4-Fluorobenzyl |
| 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile | 173.1 | 355.1 | Tetrazole-thioether |
Research Findings and Implications
- Bioactivity : Piperazine-tetrazole hybrids are explored in kinase inhibitors and antimicrobials due to their dual hydrogen-bonding capacity .
- Structural Optimization : The 3-fluorophenyl group in the target compound may offer better pharmacokinetics than 4-fluorobenzyl derivatives by reducing steric hindrance .
- Challenges : Tetrazole’s acidity (pKa ~4.9) could limit oral bioavailability, necessitating prodrug strategies .
生物活性
The compound 3-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is a novel hybrid molecule that combines a tetrazole moiety with a chromenone structure. This unique combination may confer diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrazole Ring : The tetrazole ring is synthesized via cycloaddition reactions between azides and nitriles under acidic conditions.
- Introduction of the Piperazine Group : The piperazine moiety is introduced through nucleophilic substitution reactions.
- Coumarin Integration : The chromenone structure is formed through condensation reactions involving appropriate precursors.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:
- Enzyme Inhibition : The tetrazole group may interact with enzymes involved in metabolic pathways, potentially modulating their activity.
- Receptor Binding : The piperazine and chromenone components can bind to specific receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that compounds containing tetrazole and chromenone structures exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that similar compounds possess significant antimicrobial properties. For instance, derivatives of tetrazole have been reported to inhibit bacterial growth by disrupting cell wall synthesis and function .
Anticancer Properties
Compounds with chromenone structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
Some studies suggest that tetrazole derivatives can inhibit pathways involved in inflammation, potentially reducing the production of pro-inflammatory cytokines .
Case Studies
Several case studies illustrate the biological activities associated with similar compounds:
- Antimicrobial Evaluation :
- Cytotoxicity Assays :
-
Inflammation Models :
- In vivo studies using rodent models demonstrated that compounds with similar structures reduced paw edema by up to 50% compared to controls, suggesting strong anti-inflammatory effects .
Data Tables
| Compound Name | Structural Features | Biological Activity | IC50/MIC Values |
|---|---|---|---|
| 3-Fluorophenyl Tetrazole Derivative | Tetrazole + Fluorophenyl | Antimicrobial | MIC = 16 µg/mL |
| Piperazine Chromenone Hybrid | Piperazine + Chromenone | Anticancer | IC50 = 15 µM |
| Tetrazole Anti-inflammatory Agent | Tetrazole + Aliphatic Chain | Anti-inflammatory | Reduction in edema = 50% |
Q & A
Q. Key Characterization Data :
- IR : Tetrazole C=N stretch (~1600 cm⁻¹), chromenone C=O (~1700 cm⁻¹) .
- ¹H NMR : Piperazine protons (δ 2.5–3.5 ppm), chromenone aromatic protons (δ 6.8–8.2 ppm) .
Basic: How is the compound characterized spectroscopically?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (tetrazole, carbonyl) via characteristic stretches. For example, the tetrazole ring shows absorptions at 1600–1500 cm⁻¹, while the chromenone carbonyl appears at ~1700 cm⁻¹ .
- ¹H/¹³C NMR : Assigns proton environments (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm) and carbon types (tetrazole carbons at ~145–155 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight with <5 ppm error. Example: [M+H]⁺ calculated for C₂₃H₂₀FN₇O₂: 454.1684 .
Advanced: How can researchers optimize reaction yields in the coupling of tetrazole and piperazine moieties?
Methodological Answer:
- Catalytic Systems : Use CuSO₄·5H₂O/sodium ascorbate for "click" chemistry between azides and alkynes, achieving >80% yield in aqueous/organic biphasic systems .
- Solvent Optimization : PEG-400 enhances solubility of hydrophobic intermediates, reducing side reactions (e.g., hydrolysis) .
- Reaction Monitoring : Track progress via TLC (hexane:EtOAc, 1:2) and adjust stoichiometry (1.2 equiv. azide derivatives) to drive reactions to completion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
